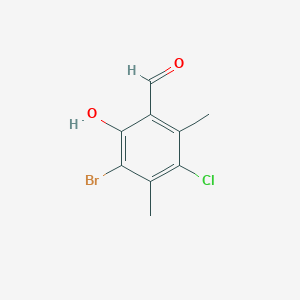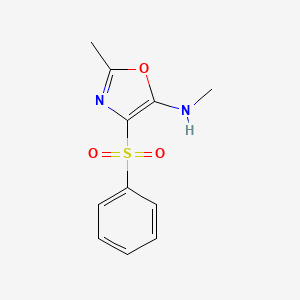
3-bromo-5-chloro-2-hydroxy-4,6-dimethylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-bromo-5-chloro-2-hydroxy-4,6-dimethylbenzaldehyde has been described through reactions involving 4-chlorobenzohydrazide with 3-bromo-5-chloro-2-hydroxybenzaldehyde, leading to the formation of isostructural hydrazone compounds. These compounds are characterized using X-ray determination, which provides insights into their crystalline structure and molecular geometry (Wang, You, & Wang, 2011).
Molecular Structure Analysis
X-ray structural determination has played a crucial role in understanding the molecular structure of derivatives of this compound. For example, the crystal structure analysis of a Cu(II) complex derived from this compound revealed a distorted square-planar coordination geometry around the Cu(II) ion, highlighting the intricate molecular architecture and the role of halogens in structuring (Zhang Xin-li, 2011).
Chemical Reactions and Properties
The chemical reactivity of this compound and its derivatives has been explored in various studies. For instance, its reaction with hydroxylamine hydrochloride to produce 3-aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives showcases its potential for creating pharmacologically relevant structures (Popat, Nimavat, Kachhadia, & Joshi, 2004).
Physical Properties Analysis
The physical properties of compounds similar to this compound, such as melting points, solubility, and crystalline structure, can be inferred from crystallographic studies. These studies provide detailed insights into the arrangement of molecules in the crystal lattice and the types of intermolecular interactions that stabilize the structure.
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability under different conditions, and the influence of substituents on the electronic properties, are crucial for understanding the behavior of this compound in chemical syntheses and applications. Research on bromine substitution effects on related compounds indicates how halogen atoms influence the molecular electronic environment and reactivity, which is valuable for designing materials with desired optical properties (Aguiar et al., 2022).
Propiedades
IUPAC Name |
3-bromo-5-chloro-2-hydroxy-4,6-dimethylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-4-6(3-12)9(13)7(10)5(2)8(4)11/h3,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZOTBVPDJYZPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)Br)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-cyclohexyl-3-oxopiperazin-1-yl)[1-(3-methylbutyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B5651708.png)
![(2-{2-[1-(7,8-dimethyl-4-quinolinyl)-3-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5651715.png)
![9-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5651727.png)
![(3R*,4S*)-1-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5651738.png)
![2-methyl-5-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-benzimidazole](/img/structure/B5651750.png)


![3-({4-[(6-chloro-3-pyridinyl)methyl]-1-piperazinyl}carbonyl)-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5651770.png)
![(3S*,4R*)-1-[2-(4-fluorophenyl)ethyl]-4-methylpiperidine-3,4-diol](/img/structure/B5651775.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[3-(2-thienyl)propanoyl]piperidine](/img/structure/B5651780.png)

![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)amino]-N,N-dimethylethanesulfonamide](/img/structure/B5651803.png)
![7-amino-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-6-one](/img/structure/B5651807.png)
